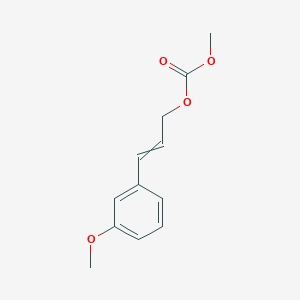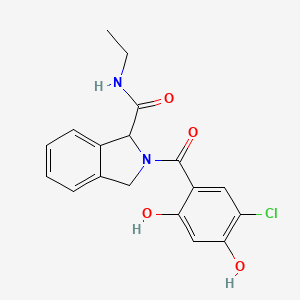
1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one is an organic compound that features both furan and pyridine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one typically involves the reaction of furan-2-carbaldehyde with 2-pyridylmethyl ketone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die Furan- und Pyridinringe können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nucleophile (z. B. Amine, Thiole) beinhalten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-on hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.
Biologie: In der biologischen Forschung wird die Verbindung auf ihre möglichen Wechselwirkungen mit verschiedenen Biomolekülen untersucht, darunter Proteine und Nukleinsäuren.
Medizin: Die potenziellen therapeutischen Eigenschaften der Verbindung sind in der medizinischen Chemie von Interesse. Forscher untersuchen ihre Auswirkungen auf verschiedene biologische Ziele, um neue Medikamente zu entwickeln.
Industrie: Die Stabilität und Reaktivität der Verbindung machen sie für verschiedene industrielle Anwendungen nützlich, z. B. für die Herstellung von Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Der Mechanismus, durch den 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-on seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielen. Diese Ziele können Enzyme, Rezeptoren oder andere Proteine sein. Die Struktur der Verbindung ermöglicht es ihr, an diese Ziele zu binden und ihre Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen vom jeweiligen Kontext und der Anwendung ab.
Ähnliche Verbindungen:
1-(Furan-2-yl)-3-(pyridin-3-yl)propan-1-on: Ähnliche Struktur, jedoch mit dem Pyridinring in einer anderen Position.
1-(Furan-2-yl)-3-(pyridin-4-yl)propan-1-on: Ein weiteres Isomer mit dem Pyridinring in der 4-Position.
1-(Thiophen-2-yl)-3-(pyridin-2-yl)propan-1-on: Eine ähnliche Verbindung, bei der der Furanring durch einen Thiophenring ersetzt wird.
Einzigartigkeit: 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-on ist einzigartig aufgrund der spezifischen Positionierung der Furan- und Pyridinringe. Diese Anordnung beeinflusst seine chemische Reaktivität und biologische Aktivität, wodurch es sich von seinen Isomeren und Analogen unterscheidet.
Vergleich Mit ähnlichen Verbindungen
1-(Furan-2-yl)-3-(pyridin-3-yl)propan-1-one: Similar structure but with the pyridine ring in a different position.
1-(Furan-2-yl)-3-(pyridin-4-yl)propan-1-one: Another isomer with the pyridine ring in the 4-position.
1-(Thiophen-2-yl)-3-(pyridin-2-yl)propan-1-one: A similar compound where the furan ring is replaced by a thiophene ring.
Uniqueness: 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one is unique due to the specific positioning of the furan and pyridine rings. This arrangement influences its chemical reactivity and biological activity, making it distinct from its isomers and analogs.
Eigenschaften
CAS-Nummer |
901765-44-4 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-(furan-2-yl)-3-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H11NO2/c14-11(12-5-3-9-15-12)7-6-10-4-1-2-8-13-10/h1-5,8-9H,6-7H2 |
InChI-Schlüssel |
QTEPRFRJQHVLSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


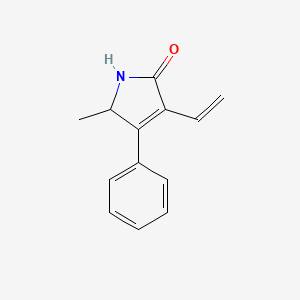
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
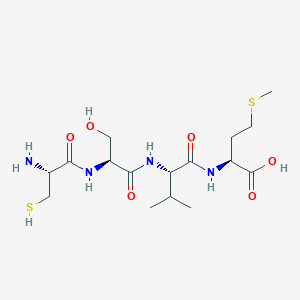
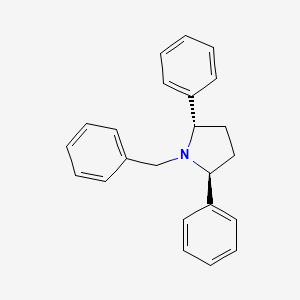
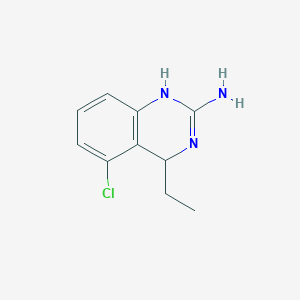
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)

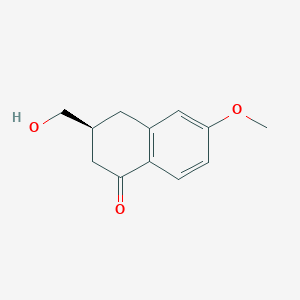
propanedinitrile](/img/structure/B12610496.png)
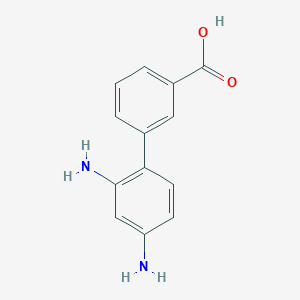
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
